Ephedrine, m-hydroxy-
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Overview
Description
It has been used for centuries in traditional medicine, particularly in Chinese medicine, for its stimulant and bronchodilator effects . Ephedrine is a sympathomimetic amine, meaning it mimics the actions of the sympathetic nervous system, leading to increased heart rate, bronchodilation, and vasoconstriction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ephedrine can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenyl-2-nitropropene using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Another method involves the reductive amination of phenylacetone with methylamine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of ephedrine often involves the extraction of the compound from Ephedra plants. The plant material is ground and soaked in a solvent such as water or alcohol. The extract is then purified through various techniques, including crystallization and chromatography . Additionally, ephedrine can be produced synthetically on an industrial scale using the methods mentioned above .
Chemical Reactions Analysis
Types of Reactions
Ephedrine undergoes several types of chemical reactions, including:
Oxidation: Ephedrine can be oxidized to form norephedrine or methcathinone.
Reduction: Reduction of ephedrine can yield methamphetamine.
Substitution: Ephedrine can undergo substitution reactions, such as N-methylation to form N-methylephedrine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Methyl iodide (CH3I) in the presence of a base.
Major Products Formed
Oxidation: Norephedrine, methcathinone.
Reduction: Methamphetamine.
Substitution: N-methylephedrine.
Scientific Research Applications
Ephedrine has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on the central nervous system and cardiovascular system.
Medicine: Used as a bronchodilator for asthma and as a stimulant in cases of hypotension.
Industry: Utilized in the production of weight loss supplements and performance-enhancing drugs.
Mechanism of Action
Ephedrine exerts its effects by acting as both a direct and indirect sympathomimetic. It directly stimulates alpha and beta-adrenergic receptors, leading to increased heart rate, bronchodilation, and vasoconstriction . Indirectly, it promotes the release of norepinephrine from sympathetic neurons and inhibits its reuptake, enhancing the overall adrenergic response .
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: Similar in structure but with different stereochemistry, used primarily as a decongestant.
Norephedrine: An oxidation product of ephedrine, with similar stimulant properties.
Methcathinone: A synthetic derivative with potent stimulant effects.
Uniqueness
Ephedrine is unique in its dual action as both a direct and indirect sympathomimetic, making it highly effective in stimulating the sympathetic nervous system. Its ability to act on both alpha and beta-adrenergic receptors sets it apart from other similar compounds .
Properties
CAS No. |
65133-68-8 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-4-3-5-9(12)6-8/h3-7,10-13H,1-2H3/t7-,10-/m0/s1 |
InChI Key |
KEEFJRKWMCQJLN-XVKPBYJWSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)NC |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC |
Origin of Product |
United States |
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